N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrimidine ring substituted with a carboxamide group at the 2-position and a sulfamoylphenyl group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-carboxylic acid or its derivatives. One efficient method involves the use of ethanol as a solvent at room temperature, yielding the desired product in high purity and yield . The reaction conditions are optimized to ensure minimal by-products and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against viral proteases.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain viral proteases by binding to their active sites, thereby preventing viral replication . The compound’s ability to interact with various enzymes and proteins makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Similar structure but with a thiadiazole ring instead of a pyrimidine ring.
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo[2,3-d]pyrimidine core.
Uniqueness
N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit viral proteases, for example, sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c12-19(17,18)9-4-2-8(3-5-9)15-11(16)10-13-6-1-7-14-10/h1-7H,(H,15,16)(H2,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSZWAONYDHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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